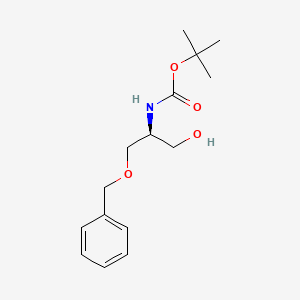

N-Boc-(S)-2-氨基-3-苄氧基-1-丙醇

描述

“N-Boc-(S)-2-amino-3-benzyloxy-1-propanol” is a compound that involves the tert-butyloxycarbonyl (Boc) group, which is a protecting group used in organic synthesis . The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The Boc group is stable towards most nucleophiles and bases .

Synthesis Analysis

The formation of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . Active esters and other derivatives such as Boc-ONH2 and Boc-N3 can also be used . A library of bis-chalcones that are similar in structure to EF-24, a bis-chalcone molecule known to have anti-cancer properties, has been synthesized to examine their medicinal properties .

Molecular Structure Analysis

The Boc group is a protecting group used in organic synthesis. The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .

Chemical Reactions Analysis

N-Boc deprotection (deBoc) is a common reaction in pharmaceutical research and development, as well as pharma manufacturing . Use of a catalyst lowers the required reaction temperature, and heterogeneous catalysts allow the reaction to be conducted in a continuous flow reactor with a low-boiling solvent .

Physical And Chemical Properties Analysis

The Boc group is stable towards most nucleophiles and bases . It is used as a protecting group for amines in organic synthesis . The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .

科学研究应用

N-Boc Deprotection

The tert-butyloxycarbonyl (Boc) group is one of the most widely used amine-protecting groups in multistep reactions in synthetic organic chemistry as well as in peptide synthesis . An efficient and sustainable method for N-Boc deprotection has been described using a choline chloride/p-toluenesulfonic acid deep eutectic solvent (DES), which is used as a reaction medium plus catalyst . The adopted conditions allow the deprotection of a wide variety of N-Boc derivatives in excellent yields .

BOC Protection of Amines

A green and eco-friendly route for the almost quantitative BOC protection of a large variety of aliphatic and aromatic amines, amino acids, and amino alcohols has been reported in catalyst and solvent-free media under mild reaction conditions . This protocol does not require any water quenches, solvent separations, and purification steps, such as recrystallization and column chromatography .

Use in Pharmaceutical Research and Development

N-Boc deprotection is a common reaction in pharmaceutical research and development, as well as pharma manufacturing . Use of a catalyst lowers the required reaction temperature, and heterogeneous catalysts allow the reaction to be conducted in a continuous flow reactor with a low-boiling solvent .

Green Chemistry Applications

The compound plays a significant role in green chemistry applications. The process of N-Boc deprotection has been made more environmentally friendly by eliminating the use of harmful solvents and reducing the amount of catalyst used .

Synthesis of Biologically Active Molecules

The nitrogen-containing carbamate or BOC amine compounds are frequently found in pharmaceutical and biologically active molecules in organic synthesis . The protection of the amine functionality is important in their synthetic applications .

Sustainable Chemistry

The compound is used in sustainable chemistry, with the aim to eliminate, or at least decrease, the use of potentially dangerous substances, harmful both to the environment and to human health .

作用机制

Target of Action

N-Boc-(S)-2-amino-3-benzyloxy-1-propanol, also known as (S)-tert-Butyl (1-(benzyloxy)-3-hydroxypropan-2-yl)carbamate, is a compound used in the synthesis of pharmaceuticals and other organic molecules . The primary targets of this compound are the amine groups present in various biomolecules .

Mode of Action

The compound acts as a protective group for amines during chemical reactions . It prevents the amine groups from reacting with other reagents, allowing chemists to selectively manipulate other parts of the molecule . The protection is achieved through the formation of a carbamate group, which is stable towards most nucleophiles and bases .

Biochemical Pathways

The compound is involved in the N-Boc deprotection of amines, a common reaction in pharmaceutical research and development . This process involves the removal of the Boc group, revealing the original amine group . The reaction can be catalyzed by solid Brønsted acid catalysts .

Pharmacokinetics

The boc group is known to be cleaved under anhydrous acidic conditions .

Result of Action

The primary result of the action of N-Boc-(S)-2-amino-3-benzyloxy-1-propanol is the protection of amine groups during chemical reactions . This allows for the selective manipulation of molecules, facilitating the synthesis of complex organic compounds .

Action Environment

The action of N-Boc-(S)-2-amino-3-benzyloxy-1-propanol is influenced by various environmental factors. For instance, the presence of a catalyst can lower the required reaction temperature and enhance efficiency . Additionally, the reaction environment’s pH can affect the stability of the Boc group .

未来方向

A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection has been described as an efficient and sustainable method . The adopted conditions allow the deprotection of a wide variety of N-Boc derivatives in excellent yields . This strategy has found advantages in greening, simplicity, and short reaction times, resulting in a useful alternative to standard methods .

属性

IUPAC Name |

tert-butyl N-[(2S)-1-hydroxy-3-phenylmethoxypropan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23NO4/c1-15(2,3)20-14(18)16-13(9-17)11-19-10-12-7-5-4-6-8-12/h4-8,13,17H,9-11H2,1-3H3,(H,16,18)/t13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSIDLARYVJJEQY-ZDUSSCGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CO)COCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CO)COCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80560157 | |

| Record name | tert-Butyl [(2S)-1-(benzyloxy)-3-hydroxypropan-2-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80560157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Boc-(S)-2-amino-3-benzyloxy-1-propanol | |

CAS RN |

79069-15-1 | |

| Record name | tert-Butyl [(2S)-1-(benzyloxy)-3-hydroxypropan-2-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80560157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3,5-Dibromoimidazo[1,2-a]pyrazine](/img/structure/B1339906.png)

![2-{[2-(Dimethylamino)ethyl]amino}nicotinic acid](/img/structure/B1339917.png)